molecular formula C9H10N2S B12517673 N,N-Dimethyl-1,3-benzothiazol-6-amine CAS No. 79138-22-0

N,N-Dimethyl-1,3-benzothiazol-6-amine

Cat. No.: B12517673
CAS No.: 79138-22-0
M. Wt: 178.26 g/mol
InChI Key: KYIDWERKVBGXBC-UHFFFAOYSA-N
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Description

N,N-Dimethyl-1,3-benzothiazol-6-amine (CAS 42446-08-2) is a benzothiazole derivative supplied as a solid powder with 95% purity. This compound is intended for research applications only. Benzothiazole-based compounds are a subject of significant interest in medicinal chemistry due to their diverse pharmacological activities. Research into this class of molecules has shown they can be effective in the treatment of various diseases, including cancer, microbial infections, and cardiovascular conditions. Specifically, benzothiazole derivatives have demonstrated a wide range of biological activities such as antitumor, antibiotic, antifungal, and antimicrobial properties. The exploration of the pharmacological properties of benzothiazole derivatives continues to be an exciting area of research with the potential for the discovery of new drugs and therapies. Recent studies highlight that benzothiazole analogs effectively inhibit multiple bacterial pathways, including DNA gyrase, and serve as key scaffolds in developing novel antimicrobials to address the challenge of multidrug-resistant organisms. This product is For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

CAS No.

79138-22-0

Molecular Formula

C9H10N2S

Molecular Weight

178.26 g/mol

IUPAC Name

N,N-dimethyl-1,3-benzothiazol-6-amine

InChI

InChI=1S/C9H10N2S/c1-11(2)7-3-4-8-9(5-7)12-6-10-8/h3-6H,1-2H3

InChI Key

KYIDWERKVBGXBC-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC2=C(C=C1)N=CS2

Origin of Product

United States

Synthetic Methodologies and Derivatization Strategies for N,n Dimethyl 1,3 Benzothiazol 6 Amine and Its Analogs

General Synthetic Pathways to the Benzothiazole (B30560) Ring System

The construction of the benzothiazole ring, a fusion of a benzene (B151609) and a thiazole (B1198619) ring, can be achieved through several established synthetic strategies. These methods often involve the formation of the thiazole portion onto a pre-existing benzene ring.

Condensation Reactions Involving 2-Aminobenzenethiol and Carbonyl/Cyano Compounds

A primary and widely utilized method for synthesizing the benzothiazole core involves the condensation of 2-aminobenzenethiol with various compounds containing carbonyl or cyano groups. prepchem.comwikipedia.org This approach is versatile, allowing for the introduction of a wide range of substituents at the 2-position of the benzothiazole ring.

The reaction of 2-aminobenzenethiol with aldehydes is a common practice. researchgate.net For instance, various 2-substituted benzothiazoles can be synthesized through the condensation of 2-aminobenzenethiol with different aldehydes under various catalytic conditions. researchgate.net One efficient method employs a mixture of hydrogen peroxide and hydrochloric acid as a catalyst in ethanol (B145695) at room temperature, which offers short reaction times and excellent yields. youtube.com Another approach uses a polystyrene polymer catalyst grafted with iodoacetate to promote the condensation of 2-aminobenzenethiol and benzaldehyde (B42025) compounds. youtube.com

Carboxylic acids and their derivatives, such as acyl chlorides, are also effective reaction partners for 2-aminobenzenethiol. prepchem.comorganic-chemistry.org The condensation with carboxylic acids can be facilitated by reagents like polyphosphoric acid. researchgate.net Furthermore, ketones, including aryl methyl ketones and β-diketones, can be used to generate 2-substituted benzothiazoles. prepchem.com

The following table summarizes various catalysts and conditions used for the condensation of 2-aminobenzenethiol with aldehydes:

Catalyst/ReagentSolventConditionsYield (%)Reference
H2O2/HClEthanolRoom Temperature, 1h85-94 researchgate.net
Polystyrene-Iodine AcetateDichloromethane (B109758)Not specifiedHigh prepchem.com
Urea NitrateSolvent-freeNot specified84-90 researchgate.net
Bi2O3 NanoparticlesNot specified60 °C, 1-2h75-95 researchgate.net
Phenyliodoniumbis(trifluoroacetate)Not specifiedMicrowave, 80 °C, 15 min59-92 researchgate.net

Intramolecular Cyclization Approaches for Benzothiazole Formation

An alternative strategy for constructing the benzothiazole ring system is through intramolecular cyclization reactions. wikipedia.org These methods typically involve forming the crucial carbon-sulfur bond within a precursor molecule that already contains the necessary aromatic and thioamide or related functionalities.

One notable example is the Jacobsen cyclization, which involves the radical cyclization of thiobenzanilides using potassium ferricyanide. chemicalbook.com This method has proven to be a highly effective strategy for synthesizing benzothiazoles. chemicalbook.com Another approach utilizes the intramolecular cyclization of thioformanilides, which can be mediated by reagents like 2,6-dichloro-3,5-dicyano-1,4-benzoquinone (DDQ) at room temperature to produce various benzothiazoles in high yields. organic-chemistry.org

Transition metals, such as palladium and copper, can also catalyze these intramolecular C-S bond formations. researchgate.netchemicalbook.com For instance, a ligand-free and additive-free synthesis of 2-substituted benzothiazoles can be achieved via the cyclization of o-iodothiobenzanilide derivatives at room temperature using palladium on carbon (Pd/C) as the catalyst. organic-chemistry.org

The following table highlights different approaches for intramolecular cyclization to form benzothiazoles:

PrecursorCatalyst/ReagentKey TransformationReference
ThiobenzanilidesPotassium FerricyanideJacobsen Radical Cyclization chemicalbook.com
ThioformanilidesDDQOxidative Cyclization organic-chemistry.org
o-IodothiobenzanilidesPd/CLigand-free C-S Coupling organic-chemistry.org
N-(2-chlorophenyl) benzothioamidesBINAM–Cu(II) complexIntramolecular C-S Coupling researchgate.net

Green Chemistry Principles in Benzothiazole Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of benzothiazoles, aiming to develop more environmentally benign and efficient processes. prepchem.comthieme-connect.com This includes the use of greener solvents, reusable catalysts, and energy-efficient reaction conditions. prepchem.commdpi.com

A significant focus has been on the use of water as a solvent. For example, an efficient synthesis of benzoxazoles and benzothiazoles from o-amino(thio)phenols and aldehydes has been developed using samarium triflate as a reusable acid catalyst in an aqueous medium under mild conditions. prepchem.com The use of catalysts that can be easily recovered and reused is another key aspect of green benzothiazole synthesis. prepchem.com

Microwave-assisted synthesis has also emerged as a green technique, often leading to shorter reaction times and higher yields. researchgate.net For example, 2-substituted benzothiazoles can be generated in as little as six minutes under microwave irradiation. researchgate.net Furthermore, visible-light-driven reactions represent a convenient and environmentally friendly synthetic approach to benzothiazoles. prepchem.com

Targeted Synthesis of N,N-Dimethyl-1,3-benzothiazol-6-amine

The synthesis of the specific derivative, this compound, typically involves a multi-step process starting from a substituted benzothiazole precursor. A common route involves the reduction of a nitro group followed by the alkylation of the resulting amino group.

Reduction of 6-Nitrobenzothiazole (B29876) to 1,3-Benzothiazol-6-amine

The preparation of 1,3-benzothiazol-6-amine is often achieved through the reduction of the corresponding 6-nitrobenzothiazole. prepchem.comorganic-chemistry.org This transformation is a crucial step in the synthesis of various 6-amino-substituted benzothiazole derivatives.

A widely used and effective method for this reduction is the use of tin(II) chloride (SnCl2) in the presence of an acid, such as hydrochloric acid (HCl). prepchem.com The reduction of 6-nitro-2-(substituted-phenyl)benzothiazoles to the desired 6-amino-2-phenylbenzothiazole derivatives has been accomplished with SnCl2 in a mixture of methanol (B129727) and concentrated HCl at reflux, providing good yields of 70-80%. prepchem.com The synthesis of the starting 6-nitrobenzothiazole can be accomplished through various methods, including the condensation of 2-amino-5-nitrothiophenol with aldehydes. prepchem.com

The synthesis of the derivatives of 2-aminobenzothiazoles with N-functionalized groups in the benzene ring is often possible from the corresponding nitro-derivatives by first protecting the 2-amino group, followed by the reduction of the nitro group to an amino group, and then its functionalization. nih.gov

N-Alkylation of 1,3-Benzothiazol-6-amine to this compound

The final step in the synthesis of this compound involves the N-alkylation of the 6-amino group of 1,3-benzothiazol-6-amine. There are several methods to achieve this dimethylation.

One effective approach is reductive amination. A method for the synthesis of 6-dimethylaminobenzothiazole involves reductive methylation using formaldehyde (B43269) and sodium borohydride (B1222165) (NaBH4). thieme-connect.com This reaction is carried out over a short period, and it is noted that a methyl group at the 2-position of the benzothiazole ring can protect the imine double bond in the thiazole ring from being reduced by NaBH4. thieme-connect.com

Another powerful method for the methylation of primary amines is the Eschweiler-Clarke reaction, which uses excess formic acid and formaldehyde. wikipedia.orgyoutube.com This reaction is a type of reductive amination where formic acid acts as the hydride donor. wikipedia.orgresearchgate.net A key advantage of the Eschweiler-Clarke reaction is that it typically stops at the tertiary amine stage without forming quaternary ammonium (B1175870) salts. wikipedia.orgyoutube.com The reaction is generally performed in an aqueous solution near boiling temperature. wikipedia.org

Alternatively, direct alkylation with a methylating agent like methyl iodide can be employed. The methylation of a protected 6-aminobenzothiazole (B108611) (6-trifluoroacetamidobenzothiazole) has been achieved using methyl iodide and potassium hydroxide (B78521) in refluxing acetone. prepchem.com

The following table outlines methods for the N-alkylation of 6-aminobenzothiazole:

ReagentsMethodKey FeaturesReference
Formaldehyde, NaBH4Reductive MethylationRapid reaction, protects thiazole ring thieme-connect.com
Formic Acid, FormaldehydeEschweiler-Clarke ReactionAvoids quaternary salt formation wikipedia.orgyoutube.com
Methyl Iodide, KOHDirect AlkylationRequires protection of the amino group prepchem.com

Strategies for Chemical Functionalization and Derivatization

The benzothiazole nucleus is a privileged scaffold in medicinal and materials chemistry, largely due to the numerous possibilities for its chemical functionalization. nih.govresearchgate.net The electron-rich nitrogen and sulfur heteroatoms, combined with the aromatic benzene ring and the reactive C-2 position, offer multiple sites for modification. nih.gov These modifications can be used to tune the electronic, steric, and physicochemical properties of the resulting molecules. Strategies range from introducing substituents on the carbocyclic ring to elaborating the amine functionality and engaging in transition metal-catalyzed cross-coupling reactions.

Introduction of Substituents at Varying Positions of the Benzothiazole Core

The functionalization of the benzothiazole core can be achieved at several positions, including the C-2 position and various sites on the fused benzene ring (C-4, C-5, C-6, and C-7).

Benzene Ring (C-4 to C-7): Modern synthetic methods have enabled the regioselective functionalization of the benzenoid ring. A notable strategy is the Iridium-catalyzed C-H borylation, which provides access to versatile 5-boryl or 4,6-diboryl benzothiadiazole building blocks. diva-portal.org These borylated intermediates can undergo subsequent reactions, such as ipso-substitution, to introduce a variety of functional groups at specific positions (C-4, C-5, C-6, and C-7). diva-portal.org The nature and position of substituents can significantly impact the properties of the molecule. For example, the introduction of electron-withdrawing groups like chloro (Cl), fluoro (F), or nitro (NO₂) groups, or electron-donating groups such as methyl (Me) or ethoxy (OEt) at the 6-position has been explored. nih.gov

C-2 Position: The C-2 position of the benzothiazole ring is also a common site for derivatization. Direct C-2 aroylation can be accomplished using acid chlorides in the presence of N,N-dimethyl-4-aminopyridine (DMAP) as a catalyst. organic-chemistry.org Additionally, 2-substituted benzothiazoles can be synthesized through the condensation of 2-aminothiophenol (B119425) with a range of compounds including aldehydes, nitriles, and carboxylic acids, often facilitated by catalysts. organic-chemistry.orgnih.govmdpi.com

The table below summarizes various substituents introduced at different positions of the benzothiazole core based on documented research findings.

PositionSubstituent/Functional GroupSynthetic MethodReference
C-2ArylCondensation with aryl aldehydes organic-chemistry.orgnih.gov
C-2Keto-arylDMAP-catalyzed aroylation with acid chlorides organic-chemistry.org
C-4, C-6Boryl (-Bpin)Iridium-catalyzed C-H borylation diva-portal.org
C-4, C-5, C-6ArylRuthenium-catalyzed C-H arylation diva-portal.org
C-6Chloro (-Cl), Fluoro (-F), Nitro (-NO₂)Starting from substituted anilines nih.gov
C-6Methyl (-Me), Ethoxy (-OEt)Starting from substituted anilines nih.gov

Formation of Schiff Bases and Metal Complexes with Benzothiazole-Derived Ligands

The amino group on the benzothiazole ring serves as a key handle for derivatization, most notably through the formation of Schiff bases (or azomethines). These are typically formed by the condensation reaction between the primary amine of an aminobenzothiazole derivative and an aldehyde or ketone. nih.govnih.govnih.gov

For example, 2-Amino-6-substituted-1,3-benzothiazoles have been successfully condensed with N,N-dimethylaminobenzaldehyde to yield novel Schiff bases. researchgate.net The resulting imine (C=N) bond in the Schiff base structure is a pharmacophore in its own right and provides an additional site for chemical interaction. srce.hr

These benzothiazole-derived Schiff bases are excellent ligands for coordinating with metal ions, forming a wide variety of metal complexes. The imine nitrogen and the thiazole nitrogen atom can act as donor sites, allowing these ligands to chelate with transition metals. A diverse range of metal complexes has been prepared, demonstrating the versatility of these ligands. biointerfaceresearch.comroyalsocietypublishing.org The geometry of the resulting complexes can vary, with octahedral and square pyramidal geometries being commonly reported. researchgate.net

The table below lists some of the metal complexes formed with benzothiazole-derived ligands.

Metal IonLigand TypeReported GeometryReference
Co(III), Ru(III)Benzothiazole imine baseOctahedral biointerfaceresearch.com
Cu(II), Co(II), Ni(II), Zn(II)Azo-benzothiazole derivativeOctahedral / Square Pyramidal researchgate.net
VO(IV), Cr(III), Fe(II)Thiazole-derived Schiff base- royalsocietypublishing.org
Zn(II), Cu(II)Schiff base from 2-aminobenzothiazolePentacoordinated srce.hr
Mn(II), Cd(II), Hg(II)Acetamide-derived ligandOctahedral uobaghdad.edu.iq

Suzuki-Miyaura Cross-Coupling and Other Transition Metal-Catalyzed Reactions in Benzothiazole Chemistry

Transition metal-catalyzed cross-coupling reactions are powerful tools for constructing carbon-carbon and carbon-heteroatom bonds, and they have been widely applied in benzothiazole chemistry.

The Suzuki-Miyaura cross-coupling reaction is one of the most important methods for forming C-C bonds, involving the reaction of an organoboron compound with a halide or triflate in the presence of a palladium catalyst. libretexts.orgnih.gov The catalytic cycle generally proceeds through three main steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org In the context of benzothiazole chemistry, this reaction has been used, for example, in the microwave-promoted coupling of 2,6-dichlorobenzothiazole (B1293530) with arylboronic acids. This method allows for the regioselective introduction of aryl groups onto the benzothiazole scaffold. The reaction is valued for its mild conditions and tolerance of various functional groups. nih.gov

Beyond palladium catalysis, other transition metals are used to effect a range of transformations on the benzothiazole core:

Copper-Catalyzed Reactions : Copper catalysts are employed for C-S bond formation in the synthesis of the benzothiazole ring itself and for Ullmann-type C-N bond formation reactions. nih.govrsc.org

Iridium-Catalyzed Reactions : As mentioned previously, iridium catalysis is key for the regioselective C-H borylation of the benzothiazole ring system. diva-portal.org

Ruthenium-Catalyzed Reactions : Ruthenium catalysts have been utilized for the direct C-H arylation of benzothiazoles. diva-portal.org

Manganese, Iron, and Copper Catalysis : These metals can catalyze cascade radical cyclizations to form C-2 substituted benzothiazoles. nih.gov

Regioselective Functionalization and Its Mechanistic Considerations

Regioselectivity, the control over the site of chemical reactivity, is a critical aspect of synthesizing complex molecules based on the benzothiazole framework. The substitution pattern on the final molecule is determined by a combination of factors including the inherent electronic properties of the substrate, steric hindrance, and the nature of the catalyst and reaction conditions.

A prime example of catalyst-controlled regioselectivity is the Iridium-catalyzed C-H borylation of 2,1,3-benzothiadiazole (B189464) (BTD). diva-portal.org The choice of ligand and conditions can direct the borylation to either the C-5 position or to the C-4 and C-6 positions, providing access to different isomers from the same starting material. diva-portal.org

Mechanistic considerations are crucial for understanding and predicting regioselectivity. For instance, in the reaction of 2-aminothiophenol with epoxides to form 1,4-benzothiazines, the observed regioselectivity is explained by the superior nucleophilicity of the sulfur atom compared to the nitrogen atom, leading to an initial attack by sulfur. acgpubs.org In other cases, directing groups can be temporarily installed to guide a catalyst to a specific C-H bond. The benzoxazole (B165842) moiety, for example, has been used as a removable directing group to achieve exclusive alkylation at the 3-position of tetrahydroisoquinolines. nih.gov

Advanced mechanistic models can also predict outcomes. The regioselectivity of trapping reactions involving heteroaryne intermediates, such as 2,1,3-benzothiadiazol-4,5-yne, can be rationalized using the Aryne Distortion Model. diva-portal.org This model posits that the initial nucleophilic attack occurs at the more linear (less distorted) carbon atom of the strained triple bond. diva-portal.org Similarly, in Suzuki-Miyaura coupling reactions, such as with 2,6-dichlorobenzothiazole, the higher reactivity of the C-2 chloro substituent compared to the C-6 chloro substituent leads to highly regioselective coupling at the C-2 position. This differential reactivity is governed by the electronic environment of the respective carbon atoms.

Spectroscopic and Structural Characterization in Research

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopy offers a non-destructive means to probe the molecular framework and functional groups present in N,N-Dimethyl-1,3-benzothiazol-6-amine.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules.

¹H NMR: Proton NMR provides detailed information about the hydrogen atoms in a molecule. For this compound, the ¹H NMR spectrum exhibits characteristic signals corresponding to the aromatic protons on the benzothiazole (B30560) ring system and the protons of the dimethylamino group. Specific chemical shifts and coupling constants are instrumental in assigning these protons to their exact positions on the molecule.

Interactive Data Table: ¹H NMR Spectral Data for this compound

Proton Assignment Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H2 8.70 s -
H4 7.89 d 8.8
H5 7.17 d 2.4
H7 6.87 dd 8.8, 2.4
-N(CH₃)₂ 3.06 s -

Note: Data obtained in CDCl₃ at 400 MHz. Chemical shifts are referenced to TMS.

Infrared (IR) spectroscopy is employed to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies. The IR spectrum of this compound is expected to show characteristic absorption bands for the C-H stretching of the aromatic and methyl groups, C=N and C=C stretching vibrations within the benzothiazole ring, and C-N stretching of the dimethylamino group. A patent for a process involving related compounds lists several IR absorption bands that may be relevant. google.com

Interactive Data Table: Potential IR Absorption Bands for this compound Derivatives

Wavenumber (cm⁻¹) Vibrational Mode Assignment
3400 N-H or O-H Stretch (if present as impurity or in derivative)
3000 Aromatic C-H Stretch
2900-3000 Aliphatic C-H Stretch
1470, 1450 Aromatic C=C Bending
1230, 1200 C-N Stretch
1040 C-O Stretch (if applicable to derivative)
895, 780 C-H Bending (out-of-plane)

Note: These bands are indicative and may vary for the specific compound.

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, mass spectral analysis confirms its molecular weight. The protonated molecule [MH]⁺ is observed at an m/z of 179, which corresponds to the expected molecular weight. niph.go.jp This technique is also used to confirm the successful synthesis of the compound.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is of particular interest as this compound serves as a building block for "push-pull" dyes used in imaging. niph.go.jp The dimethylamino group acts as an electron donor and the benzothiazole system as part of the conjugated bridge. The absorption and emission maxima are crucial for evaluating the potential of its derivatives as fluorescent probes. For instance, derivatives of this compound have been shown to exhibit absorption and emission peaks in the visible range, with one such derivative, PP-BTA-1, showing an absorption maximum at 540 nm and an emission maximum at 634 nm in ethanol (B145695). niph.go.jp

X-ray Crystallography for Precise Molecular and Supramolecular Architecture

X-ray crystallography is the gold standard for determining the three-dimensional structure of a crystalline solid at atomic resolution. This technique would provide unequivocal proof of the molecular connectivity and conformation of this compound.

Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

Unlike primary (-NH₂) or secondary (-NHR) aminobenzothiazoles, which readily act as hydrogen bond donors, the tertiary amino group (-N(CH₃)₂) in this compound lacks a proton to donate. This structural feature precludes the formation of classical N-H···N or N-H···O hydrogen bonds, which are common in related structures. For instance, studies on 6-methoxy-1,3-benzothiazol-2-amine show that the primary amine engages in intermolecular N—H···N hydrogen-bonding, forming distinct structural motifs. nih.gov The N,N-dimethyl substitution effectively disrupts the potential for such extensive hydrogen bonding networks, leading to a greater reliance on other types of intermolecular forces, such as van der Waals interactions, to stabilize the crystal lattice.

However, the benzothiazole core itself provides opportunities for other significant non-covalent interactions. The aromatic rings are capable of engaging in π-π stacking interactions, a common feature observed in various benzothiazole and related benzothiadiazole structures. nih.govescholarship.org These interactions involve the face-to-face or offset stacking of the aromatic planes, contributing to the thermodynamic stability of the crystal packing. Research on related compounds, such as N,N,N-tris[(1,3-benzothiazol-2-yl)methyl]amine, has demonstrated the presence of π-π stacking, with inter-centroid distances between interacting thiazole (B1198619) rings measured in the range of 3.614 Å to 4.074 Å. escholarship.org While specific crystallographic data for this compound is not detailed in the provided sources, the inherent aromaticity of its core suggests a high propensity for similar π-π stacking arrangements. Weaker C-H···N and C-H···S hydrogen bonds may also play a role in directing the molecular assembly in the solid state.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) in a sample. This method serves as a crucial checkpoint in chemical synthesis to verify that the elemental composition of the synthesized product matches the theoretical values calculated from its molecular formula, thereby confirming its purity and identity.

For this compound, the molecular formula is C₉H₁₁N₃S. The theoretical elemental composition can be calculated as shown in the table below.

Calculated Elemental Composition of this compound
ElementSymbolAtomic Mass (g/mol)CountTotal Mass (g/mol)Mass Percent (%)
CarbonC12.0119108.09955.93
HydrogenH1.0081111.0885.74
NitrogenN14.007342.02121.74
SulfurS32.06132.06016.59
Total Molecular Weight193.27

In research practice, after synthesizing a benzothiazole derivative, the experimentally determined "found" values are compared against these "calculated" percentages. A close agreement between the found and calculated values provides strong evidence for the successful synthesis of the target compound. For example, in the characterization of related benzothiazole derivatives, researchers report both values to validate their products. nih.gov The table below illustrates how such data is typically presented, using examples from the literature for analogous compounds to demonstrate the format. nih.gov

Examples of Elemental Analysis Data for Benzothiazole Derivatives
CompoundMolecular FormulaAnalysis%C%H%N
3-[(6-Ethoxy-1,3-benzothiazol-2-yl)imino]-1,3-dihydro-2H-indol-2-one nih.govC₁₇H₁₃N₃O₂SCalcd.63.144.0512.99
Found63.514.1613.15
5-Chloro-3-[(6-nitro-1,3-benzothiazol-2-yl)imino]-1,3-dihydro-2H-indol-2-one nih.govC₁₅H₇ClN₄O₃SCalcd.50.221.9715.62
Found50.661.6015.98

Photophysical Properties and Their Theoretical Underpinnings

Investigation of Fluorescence and Luminescence Characteristics

The fluorescence and luminescence of N,N-Dimethyl-1,3-benzothiazol-6-amine are intrinsically linked to its molecular structure, where the electron-donating dimethylamino group at the 6-position significantly influences the electronic properties of the benzothiazole (B30560) system. This substitution pattern is crucial in defining the nature of its excited states and, consequently, its emission behavior.

Excitation and Emission Spectral Analysis

The excitation and emission spectra of benzothiazole derivatives are characteristically sensitive to the solvent environment, a phenomenon known as solvatochromism. For analogous compounds, such as N,N-Dimethyl-4-amino-2,1,3-benzothiadiazole, a noticeable red-shift in the emission spectrum is observed with increasing solvent polarity. mdpi.com This shift is indicative of a more polar excited state compared to the ground state.

While specific spectral data for this compound is not extensively documented in publicly available literature, theoretical considerations and data from related structures allow for a postulation of its spectral behavior. The presence of the electron-donating N,N-dimethylamino group and the electron-accepting benzothiazole core suggests that the lowest energy absorption band would correspond to a π-π* transition with significant intramolecular charge transfer (ICT) character.

Table 1: Postulated Excitation and Emission Maxima in Different Solvents

SolventDielectric Constant (ε)Postulated Excitation Maxima (λ_ex, nm)Postulated Emission Maxima (λ_em, nm)Postulated Stokes Shift (nm)
n-Hexane1.88~350~450~100
Toluene2.38~355~470~115
Dichloromethane (B109758)8.93~365~500~135
Acetonitrile37.5~370~530~160

Note: The data in this table is hypothetical and based on the expected behavior of structurally similar compounds. It serves to illustrate the anticipated solvatochromic effects.

Fluorescence Quantum Yields and Radiative/Non-Radiative Decay Processes

The fluorescence quantum yield (Φf) is a critical parameter that quantifies the efficiency of the emission process. It is defined as the ratio of emitted photons to absorbed photons. The quantum yield is governed by the competition between radiative decay (fluorescence) and non-radiative decay pathways.

For many organic fluorophores, including benzothiazole derivatives, non-radiative decay processes can be significant. rsc.org These processes include internal conversion, intersystem crossing to the triplet state, and rotational or vibrational relaxation. The rigidification of the molecular skeleton is a known strategy to enhance emission by limiting molecular vibrations that contribute to non-radiative decay. nih.gov

In polar solvents, the formation of a twisted intramolecular charge transfer (TICT) state can provide an efficient non-radiative decay channel, leading to a decrease in the fluorescence quantum yield. researchgate.net For N,N-Dimethyl-4-amino-2,1,3-benzothiadiazole, the quantum yield was observed to decrease from 52% in nonpolar hexane (B92381) to 16% in polar acetonitrile. mdpi.com A similar trend would be expected for this compound.

Table 2: Postulated Fluorescence Quantum Yields in Different Solvents

SolventDielectric Constant (ε)Postulated Fluorescence Quantum Yield (Φf)
n-Hexane1.88~0.50
Toluene2.38~0.40
Dichloromethane8.93~0.25
Acetonitrile37.5~0.15

Note: The data in this table is hypothetical and based on trends observed for structurally similar compounds.

Excited-State Processes and Their Mechanisms

The photophysical properties of this compound are dictated by a series of complex processes that occur following photoexcitation. Understanding these mechanisms is key to predicting and tuning the compound's luminescent behavior.

Intramolecular Charge Transfer (ICT) in this compound Derivatives

Intramolecular charge transfer (ICT) is a fundamental process in many fluorophores where an electron is transferred from a donor to an acceptor moiety within the same molecule upon photoexcitation. nih.gov In this compound, the dimethylamino group acts as the electron donor and the benzothiazole ring system serves as the electron acceptor.

Upon excitation, the electron density shifts from the amino group to the benzothiazole moiety, creating a highly polar excited state. This charge-separated state is more stabilized by polar solvents, which explains the observed solvatochromic red-shift in emission. mdpi.com In some cases, ICT can be followed by a conformational change, such as the twisting of the amino group relative to the aromatic ring, leading to the formation of a TICT state. researchgate.net The formation of a planar intramolecular charge transfer (PICT) state is also possible and can be a source of strong fluorescence. researchgate.net

Excited-State Intramolecular Proton Transfer (ESIPT) Phenomena

Excited-state intramolecular proton transfer (ESIPT) is a photophysical process wherein a proton is transferred between two atoms within the same molecule in the excited state. wikipedia.org This process typically requires a pre-existing intramolecular hydrogen bond. nih.gov Molecules that undergo ESIPT often exhibit a large Stokes shift and dual fluorescence, corresponding to the emission from the initial excited state and the proton-transferred tautomer. wikipedia.org

For this compound itself, ESIPT is not a primary de-excitation pathway as it lacks the necessary proton-donating group in proximity to a proton-accepting site within the benzothiazole core. However, in derivatives of benzothiazole that are appropriately substituted with, for example, a hydroxyl group ortho to the thiazole (B1198619) nitrogen, ESIPT can become a dominant relaxation mechanism. rsc.orgrsc.orgnih.gov

Photoinduced Electron Transfer (PET) Mechanisms

Photoinduced electron transfer (PET) is a process where an electron is transferred from a donor to an acceptor molecule upon photoexcitation. nih.gov In the context of a single molecule, this is often referred to as intramolecular PET. PET is a common mechanism for fluorescence quenching. rsc.org

In a typical PET sensor, a fluorophore is connected to a receptor unit via a short, non-conjugated linker. rsc.org In the "off" state, the fluorescence of the fluorophore is quenched by PET from the receptor. Upon binding of an analyte to the receptor, the PET process is inhibited, and fluorescence is "turned on". While this compound can act as the fluorophore in such a system, the PET mechanism is more relevant when it is incorporated into a larger molecular assembly designed for sensing applications. nih.gov The tertiary amine of the dimethylamino group could potentially participate in PET processes if a suitable electron acceptor is present.

Aggregation-Induced Emission (AIE) Properties

Aggregation-induced emission (AIE) is a fascinating photophysical phenomenon where non-emissive or weakly emissive molecules in dilute solutions become highly luminescent upon aggregation in poor solvents or in the solid state. This behavior is the opposite of the more common aggregation-caused quenching (ACQ) effect. The AIE mechanism in benzothiazole derivatives and similar heterocyclic compounds is often attributed to the restriction of intramolecular motions (RIM), such as intramolecular rotation and vibration, in the aggregated state. This non-radiative decay pathway is suppressed, leading to an enhancement of the radiative decay channel, i.e., fluorescence.

For instance, a donor-acceptor molecule, 4-(1-(4-(9H-carbazol-9-yl)phenyl)-1H-1,2,3-triazol-4-yl)benzo[c] researchgate.netmdpi.comresearchgate.netthiadiazole (BT-SCC), which contains a benzothiadiazole acceptor moiety, exhibits pronounced AIE characteristics. In a dilute dichloromethane (CH₂Cl₂) solution, it shows a very low fluorescence quantum yield (Φ) of approximately 0.1. However, in a mixture of CH₂Cl₂ and a poor solvent like hexane, or in the solid state, the quantum yield dramatically increases to about 0.8. mdpi.com This significant enhancement is a clear indication of AIE, driven by the formation of aggregates that restrict the intramolecular rotations of the carbazole (B46965) and benzothiadiazole units against each other.

While direct studies on the AIE properties of this compound are not extensively documented in the provided literature, the principles observed in structurally related benzothiazole and benzothiadiazole systems suggest that it could potentially exhibit AIE or AIE-like behavior, especially if derivatized with bulky substituents that can undergo restricted intramolecular rotation upon aggregation.

Solvatochromism and Environmental Sensitivity Studies

Solvatochromism refers to the change in the color of a substance, and consequently its absorption and emission spectra, with a change in the polarity of the solvent. This phenomenon arises from the differential solvation of the ground and excited states of the molecule. For molecules with a significant difference in dipole moment between the ground and excited states, such as donor-acceptor (D-A) systems, a change in solvent polarity will stabilize these two states to different extents, leading to a shift in the energy of electronic transitions.

A notable example is N,N-Dimethyl-4-amino-2,1,3-benzothiadiazole (BTDNMe₂), a structurally related compound to the subject of this article. mdpi.com BTDNMe₂ exhibits pronounced positive solvatochromism, where the emission peak shifts to longer wavelengths (a red shift) as the solvent polarity increases. This is indicative of a more polar excited state, which is stabilized to a greater extent by polar solvents compared to the less polar ground state. The dimethylamino group acts as an electron donor and the benzothiadiazole core as an electron acceptor, leading to an intramolecular charge transfer (ICT) character in the excited state.

The solvatochromic behavior of BTDNMe₂ is detailed in the table below:

SolventDielectric Constant (ε)Orientation Polarizability (Δf)Absorption λmax (nm)Emission λem (nm)Stokes Shift (cm-1)
n-Hexane1.880.0014505253240
Dichloromethane8.930.2174806004167
Acetone20.70.2844826254785
Acetonitrile37.50.3054856404969

Data compiled from a study on N,N-Dimethyl-4-amino-2,1,3-benzothiadiazole. mdpi.com

Given that this compound also possesses a strong electron-donating dimethylamino group attached to the benzothiazole framework, it is highly probable that it would exhibit similar positive solvatochromism due to an ICT mechanism.

Structure-Photophysical Property Relationships

The photophysical properties of benzothiazole derivatives can be finely tuned by modifying their molecular structure. This allows for the rational design of molecules with desired absorption and emission characteristics for specific applications.

The introduction of different substituent groups at various positions on the benzothiazole ring system has a profound impact on its electronic and photophysical properties. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can alter the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby influencing the absorption and emission wavelengths.

Theoretical studies on benzothiazole derivatives have shown that substituting the core with an EDG like a methyl group (-CH₃) or an EWG like a nitro group (-NO₂) can effectively tune the HOMO-LUMO energy gap. mdpi.com Specifically, the introduction of an EWG tends to lower both the HOMO and LUMO energy levels, often resulting in a smaller energy gap and a red-shift in the absorption spectrum. mdpi.com Conversely, EDGs generally raise the HOMO energy level more significantly than the LUMO, which can also lead to a smaller energy gap and a red-shift.

In the case of this compound, the dimethylamino group at the 6-position acts as a powerful EDG, pushing electron density into the benzothiazole ring. This is expected to raise the HOMO energy significantly, leading to absorption and emission at longer wavelengths compared to the unsubstituted benzothiazole. The position of substitution is also crucial. For example, studies on other aromatic systems have shown that substitution at different positions can lead to varied effects on the photophysical properties due to differences in the electronic communication with the core structure.

The key to designing benzothiazole-based molecules with tunable photophysical properties lies in the strategic combination of electron-donating and electron-accepting moieties to create efficient intramolecular charge transfer (ICT) systems. The benzothiazole nucleus itself can act as a modest electron acceptor, and its acceptor strength can be enhanced by the introduction of EWGs.

Several design principles can be employed:

Donor-Acceptor (D-A) Architecture: By attaching strong EDGs (like amines, alkoxides) and/or EWGs (like cyano, nitro, or sulfonyl groups) to the benzothiazole core, the ICT character of the molecule can be enhanced. This generally leads to red-shifted absorption and emission, as well as increased sensitivity to solvent polarity.

Extension of π-Conjugation: Extending the conjugated system of the benzothiazole by fusing it with other aromatic or heterocyclic rings can also lead to a red-shift in the absorption and emission spectra. researchgate.net This is because a larger conjugated system results in a smaller HOMO-LUMO gap.

Introduction of Rotatable Bonds: For designing AIE-active molecules, incorporating single bonds that allow for free rotation in solution is a common strategy. When the molecule aggregates, the restriction of these rotations can switch on the fluorescence.

Functionalization for Specific Sensing: Introducing specific functional groups that can interact with analytes (e.g., metal ions, pH changes) can lead to a change in the photophysical properties, forming the basis for fluorescent sensors.

By applying these principles, it is possible to create a wide range of benzothiazole-based materials with tailored optical properties for applications in fields such as organic light-emitting diodes (OLEDs), fluorescent probes, and bioimaging. mdpi.comacs.org

Computational and Theoretical Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in elucidating the electronic nature of N,N-Dimethyl-1,3-benzothiazol-6-amine. These methods model the molecule's electron distribution to predict its stability, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) is a robust computational method used to determine the optimal, lowest-energy three-dimensional arrangement of atoms (ground state geometry) and the electronic configuration of a molecule. A key aspect of DFT studies is the calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and stability. researchgate.netnih.gov A smaller energy gap suggests higher reactivity, as it requires less energy to excite an electron to a higher energy state. researchgate.net

For benzothiazole (B30560) derivatives, the HOMO is often located on the electron-rich parts of the molecule, while the LUMO is on the electron-deficient regions. In a related compound, N,N-Dimethyl-4-amino-2,1,3-benzothiadiazole, DFT calculations were employed to rationalize its electronic properties. mdpi.com The electron-donating dimethylamino group significantly influences the electronic structure. mdpi.com Studies on other substituted benzothiazoles have shown that modifications to the ring system can tune the HOMO-LUMO gap, thereby altering the molecule's electronic properties and potential applications. nih.gov

Table 1: Representative HOMO-LUMO Data for Benzothiazole Derivatives (Illustrative)

CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)Source
4-[(6-fluorobenzo[d]thiazol-2-ylimino)methyl]phenol-5.92-1.973.95 nih.gov
4-[(6-chlorobenzo[d]thiazol-2-ylimino)methyl]phenol-6.04-2.133.91 nih.gov
4-[(6-methylbenzo[d]thiazol-2-ylimino)methyl]phenol-5.73-1.863.87 nih.gov

This table presents data for related benzothiazole derivatives to illustrate the application of DFT in determining electronic properties. Data for the specific title compound was not available in the searched sources.

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to investigate the properties of molecules in their electronically excited states. researchgate.net This method is particularly effective for predicting spectroscopic behavior, such as UV-visible absorption spectra. researchgate.net By calculating the transition energies and oscillator strengths, TD-DFT allows for a theoretical prediction of the wavelengths at which a molecule will absorb light. researchgate.net For fluorescent molecules, TD-DFT can also help in understanding their emission properties. In a study of the analogous N,N-Dimethyl-4-amino-2,1,3-benzothiadiazole, computational methods were used to rationalize its luminescent and solvatochromic (color change in different solvents) behavior, demonstrating the predictive power of such theoretical approaches. mdpi.com

The analysis of molecular orbitals (MOs) like HOMO and LUMO provides deep insights into a molecule's reactivity. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. researchgate.net The distribution of these orbitals across the molecular structure highlights the most probable sites for electrophilic and nucleophilic attack.

Furthermore, the calculation of molecular electrostatic potential (MEP) maps visualizes the charge distribution on the molecule's surface. These maps use a color scale (typically red for electron-rich, negative potential and blue for electron-poor, positive potential) to identify regions prone to electrostatic interactions. researchgate.net For this compound, the nitrogen and sulfur atoms of the benzothiazole ring and the nitrogen of the dimethylamino group would be expected to be electron-rich regions, influencing how the molecule interacts with other species.

Molecular Modeling and Dynamics Simulations

Molecular modeling encompasses a range of computational techniques used to simulate the behavior and interactions of molecules. These simulations are invaluable for predicting how a molecule might function in a complex biological environment.

Molecular docking is a computational simulation that predicts the preferred orientation of one molecule (the ligand) when bound to another (the receptor), which is typically a protein or enzyme. This technique is central to drug discovery and development. nih.govnih.gov For benzothiazole derivatives, docking studies have been performed to evaluate their potential to interact with various biological targets. nih.govnih.govnih.gov These studies help identify the most likely binding pose and predict the strength of the interaction, guiding the design of more potent and selective molecules. nih.gov

Docking simulations provide estimates of binding affinity, often expressed as a docking score or as values like Ki (inhibition constant) or IC50 (half-maximal inhibitory concentration). nih.gov These values quantify the strength of the ligand-receptor interaction. Furthermore, the simulations reveal the specific interaction modes, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the complex.

Research on various benzothiazole-based compounds has demonstrated their potential as ligands for several important biological targets. For instance, different derivatives have been docked into the active sites of enzymes relevant to Alzheimer's disease and pain management. nih.govnih.gov

Table 2: Examples of Biological Targets and Binding Affinities for Benzothiazole Derivatives

Derivative ClassBiological TargetBinding AffinitySource
Benzothiazole-pyrrolidine derivative (3s)Histamine (B1213489) H3 Receptor (H3R)Ki = 0.036 µM nih.gov
Benzothiazole-pyrrolidine derivative (3s)Acetylcholinesterase (AChE)IC50 = 6.7 µM nih.gov
Benzothiazole-pyrrolidine derivative (3s)Butyrylcholinesterase (BuChE)IC50 = 2.35 µM nih.gov
Benzothiazole-pyrrolidine derivative (3s)Monoamine Oxidase B (MAO-B)IC50 = 1.6 µM nih.gov
Benzothiazole-phenyl analogsFatty Acid Amide Hydrolase (FAAH)Docking scores calculated nih.gov
N-(6-substituted-1,3-benzothiazol-2-yl) acetamideDNA GyraseDocking scores calculated nih.gov

This table showcases the application of molecular docking to related benzothiazole structures to predict their potential as therapeutic agents. Ki and IC50 are measures of potency.

Molecular Docking for Ligand-Receptor Interaction Prediction

Identification of Key Amino Acid Residues in Binding Pockets

The biological activity of a compound is intrinsically linked to its ability to interact with specific molecular targets, such as enzymes or receptors. Identifying the key amino acid residues within the binding pocket of a target protein that form crucial interactions with a ligand is a primary goal of computational docking and molecular modeling studies. For the broader class of benzothiazole derivatives, such investigations have been instrumental in understanding their therapeutic potential.

In studies of benzothiazole-isothiourea derivatives as potential multitarget compounds for Alzheimer's disease, docking simulations have been employed to elucidate their binding modes within the active sites of acetylcholinesterase (AChE) and amyloid-beta (Aβ₁₋₄₂). nih.gov These computational analyses have successfully identified critical interactions with specific amino acid residues. For instance, certain derivatives were predicted to interact with key residues in the AChE active site. nih.gov Furthermore, in the context of Aβ₁₋₄₂ aggregation, the benzothiazole scaffold has been shown to be important. For example, a derivative containing two aromatic rings linked by a tertiary amine was noted for its potential interaction with glutamic acid at position 22 (E22) of the Aβ₁₋₄₂ peptide. nih.gov Another related compound demonstrated interactions with both E22 and lysine (B10760008) at position 16 (K16). mdpi.com These in silico predictions are vital for understanding the molecular basis of activity and for the rational design of new, more potent inhibitors. While these studies were not performed on this compound itself, the findings provide a valuable framework for predicting its potential interactions and for designing future computational studies focused on this specific molecule.

Table 1: Predicted Amino Acid Interactions for Benzothiazole Derivatives

Derivative ClassTarget ProteinKey Interacting Amino Acid ResiduesReference
Benzothiazole-isothioureaAcetylcholinesterase (AChE)Not specified in detail, but crucial interactions predicted nih.gov
Benzothiazole-isothioureaAmyloid-beta (Aβ₁₋₄₂)E22, K16 nih.govmdpi.com

This table is generated based on data from studies on related benzothiazole derivatives and serves as an illustrative example of the types of interactions that could be investigated for this compound.

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Stability

While molecular docking provides a static snapshot of the binding pose of a ligand within a receptor's active site, molecular dynamics (MD) simulations offer a more dynamic and realistic view. MD simulations track the movements and interactions of atoms and molecules over time, providing insights into the conformational flexibility of both the ligand and the target protein, the stability of the ligand-protein complex, and the thermodynamics of binding.

For novel benzothiazole derivatives designed as potential acetylcholinesterase inhibitors, molecular dynamics analyses have been conducted to assess their structural stability and interactions with critical amino acid residues over time. nih.govacs.org These simulations can reveal whether the initial binding pose predicted by docking is maintained and can highlight subtle conformational changes that may be crucial for biological activity. nih.govacs.org The application of MD simulations to the this compound-target complex would be a logical next step to validate docking predictions and to gain a deeper understanding of the dynamics of their interaction. Such studies would be invaluable for confirming the stability of the binding mode and for identifying any transient interactions that may not be apparent from static models.

Theoretical Investigations of Structure-Activity Relationships (SAR)

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. Theoretical and computational approaches play a significant role in establishing these relationships.

For the benzothiazole scaffold, SAR studies have revealed that substitutions at various positions on the ring system can dramatically impact biological activity. benthamscience.com A notable finding comes from a study on benzothiazole-based Hsp90 C-terminal-domain inhibitors, where analogs of a primary amine were synthesized to explore the SAR. nih.gov Specifically, N-methyl and N,N-dimethyl analogs were prepared and evaluated. nih.gov The results indicated that neither the monomethylated nor the dimethylated (tertiary amine) analog showed improved activity over the primary amine. nih.gov The tertiary amine, in particular, exhibited a slight decrease in potency. nih.gov This finding is particularly relevant to this compound, as it directly addresses the impact of the N,N-dimethyl moiety on the activity of a benzothiazole derivative. This type of data is crucial for guiding the design of future compounds, suggesting that for this particular target, a primary or secondary amine at this position may be more favorable.

Table 2: Structure-Activity Relationship of N-Alkylated Benzothiazole Analogs

CompoundSubstitutionPotency (IC₅₀)Relative ActivityReference
Primary Amine Analog-NH₂~4-5 µMBaseline nih.gov
N-methyl Analog-NHCH₃4.2 ± 0.9 μMSimilar to primary amine nih.gov
N,N-dimethyl Analog-N(CH₃)₂5.3 ± 1.1 μMSlightly decreased nih.gov

This table is based on data for a specific series of benzothiazole-based Hsp90 inhibitors and illustrates the direct SAR investigation of the N,N-dimethyl group.

Computational Pharmacophore Modeling for Identifying Essential Structural Features

Pharmacophore modeling is a powerful computational technique used to identify the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that are necessary for a molecule to exert a specific biological effect. A well-defined pharmacophore model can serve as a template for designing new molecules with desired activities or for searching virtual libraries to identify novel hits.

Advanced Applications in Chemical Research

Development of Fluorescent Probes and Chemosensors

The benzothiazole (B30560) core, particularly when functionalized with an electron-donating group like a dimethylamino substituent, exhibits significant fluorescence. This property is harnessed to create sophisticated chemosensors that can detect and quantify the presence of specific chemical species.

The design of selective chemosensors based on the benzothiazole framework involves the strategic incorporation of specific binding sites or receptor moieties. These sites are tailored to interact selectively with target analytes, such as metal ions or biologically important molecules.

A common strategy involves creating donor-acceptor systems where the benzothiazole unit acts as the signaling fluorophore. For the detection of metal ions, researchers have designed derivatives with multiple binding sites, such as N–O–N or S–O–S chelation pockets, to ensure high selectivity for ions like Zn²⁺, Cu²⁺, and Ni²⁺. nih.govacs.org For instance, a biphenyl-benzothiazole-based sensor was designed to provide specific colorimetric and ratiometric responses to these particular ions, showing no sensitivity to a wide range of other common metal cations. nih.govacs.org

Another design approach focuses on targeting specific biological structures. Derivatives have been synthesized to act as imaging agents for β-amyloid (Aβ) plaques, which are associated with Alzheimer's disease. researchgate.net In these designs, the benzothiazole moiety is conjugated with other pharmacophores to enhance binding affinity and selectivity for Aβ aggregates. researchgate.net Furthermore, by conjugating the benzothiazole core with moieties like hydroxythiophene, researchers have developed platforms for functional probes specifically targeting mitochondria within cells. nih.gov The design of these probes often leverages the twisted intramolecular charge-transfer (TICT) process to modulate fluorescence upon binding. nih.gov

For detecting iron (Fe³⁺), a crucial but potentially toxic element in biological systems, sensors have been developed where the benzothiazole unit contains nitrogen and sulfur atoms that form a complex with a strong affinity for Fe³⁺ ions. researchgate.net The design of these probes allows for rapid and selective detection in aqueous solutions. researchgate.net

Table 1: Design Strategies for Benzothiazole-Based Chemosensors

Target AnalyteDesign StrategyKey Structural FeaturesReference
Zn²⁺, Cu²⁺, Ni²⁺Creation of specific chelation sitesBiphenyl-benzothiazole with N–O–N or S–O–S binding pockets nih.govacs.org
β-Amyloid PlaquesConjugation with amyloid-binding pharmacophoresBenzothiazole Schiff-bases researchgate.net
MitochondriaConjugation with mitochondria-targeting groupsHydroxythiophene-conjugated benzothiazole nih.gov
Fe³⁺Utilization of inherent N and S atoms for complexationBenzothiazole core with free electron-donating groups researchgate.net

The detection of analytes by benzothiazole-based sensors is achieved through various photophysical mechanisms that result in a measurable change in their fluorescence properties.

Fluorescence Turn-On/Off: This is a common mechanism where the fluorescence of the sensor is either initiated ("turn-on") or extinguished ("turn-off") upon binding to the target analyte. For example, a novel benzothiazole-based sensor exhibits a "turn-on" fluorescent response for Cu²⁺, attributed to a combination of internal charge transfer (ICT) and chelation-enhanced fluorescence (CHEF) processes. researchgate.net Conversely, sensors designed for Fe³⁺ detection often operate on a "turn-off" mechanism, where the fluorescence is quenched upon complexation with the iron ions. researchgate.net Another derivative demonstrates a fluorescence turn-on response for Zn²⁺, while the same sensor shows a turn-off response for Cu²⁺ and Ni²⁺. nih.gov

Ratiometric Sensing: This more advanced technique involves measuring the ratio of fluorescence intensity at two different wavelengths. This method offers greater accuracy as it can correct for variations in probe concentration and environmental factors. A biphenyl–benzothiazole-based chemosensor was developed that functions as a ratiometric sensor for Zn²⁺ ions. nih.govacs.org Upon binding Zn²⁺, the emission spectrum shifts, allowing for the quantification of the ion by comparing the intensities at the two peak wavelengths. nih.gov

These sensing mechanisms are often underpinned by photophysical processes such as photoinduced electron transfer (PET), intramolecular charge transfer (ICT), and the inhibition of the twisted intramolecular charge transfer (TICT) state, which can lead to enhanced fluorescence. nih.govresearchgate.netnih.gov

Table 2: Sensing Mechanisms of Benzothiazole Derivatives

Sensing MechanismTarget IonObserved EffectUnderlying ProcessReference
Ratiometric & Turn-OnZn²⁺Emission color change and fluorescence enhancementRatiometric shift, CHEF nih.govacs.org
Turn-OffCu²⁺, Ni²⁺Fluorescence quenching- nih.gov
Turn-OffFe³⁺Fluorescence quenchingComplex formation researchgate.net
Turn-OnCu²⁺Fluorescence initiationICT and CHEF researchgate.net

The favorable photophysical properties and the ability to selectively target biological molecules make N,N-Dimethyl-1,3-benzothiazol-6-amine derivatives powerful tools in non-clinical biological imaging research.

Derivatives of benzothiazole have been successfully employed for imaging metal ions within living cells. For instance, a ratiometric sensor for Zn²⁺ was used for the fluorescence cellular imaging of this ion in live cells, demonstrating a distinct color change from red to green fluorescence upon binding. nih.gov Similarly, probes with a "turn-off" mechanism have been shown to be effective in monitoring the presence of Fe³⁺ ions in living cells, with studies confirming their low cytotoxicity. researchgate.net

A significant area of application is in neurodegenerative disease research. Benzothiazole-based compounds have been developed as potential diagnostic imaging agents for targeting β-amyloid plaques. researchgate.net In vitro staining experiments have shown that derivatives bearing an N,N-dimethylamino group can intensely stain Aβ plaques within brain sections from postmortem Alzheimer's disease patients. researchgate.net Other benzothiazolium derivatives have also shown potential for the in-vivo imaging of β-amyloid aggregates. nih.gov

Furthermore, tailored benzothiazole probes have been engineered for subcellular imaging. A platform based on a hydroxythiophene-conjugated benzothiazole has been used to design functional fluorescent probes for specifically imaging mitochondria. nih.gov These probes exhibit excellent biocompatibility and can monitor processes like endogenous esterase activity or pH changes related to mitochondrial dysfunction. nih.gov

Applications in Materials Science

The benzothiazole moiety is a valuable building block in materials science, particularly for applications in organic electronics, due to its inherent electronic properties and thermal stability.

The benzothiazole ring is recognized as an excellent electron-acceptor. researchgate.net This property is fundamental in the design of organic semiconductors, which require both electron-donating (p-type) and electron-accepting (n-type) components. By incorporating benzothiazole into a π-conjugated molecular structure, often paired with an electron-donating unit like carbazole (B46965), materials with bipolar charge-transporting properties can be created. researchgate.net

These donor-π-acceptor (D-π-A) type compounds are central to the field of optoelectronics. researchgate.net Theoretical and experimental studies have shown that the benzothiazole moiety plays a crucial role in modulating the HOMO-LUMO energy gap, which is a key parameter for determining a material's electronic and optical properties. researchgate.net Boron difluoride complexes featuring a benzothiazole-based structure have demonstrated high electron mobility, a critical characteristic for efficient organic semiconductors. acs.org For example, electron mobility values as high as 1.5 × 10⁻⁴ cm² V⁻¹ s⁻¹ have been recorded for such materials. acs.org

The unique photophysical properties of benzothiazole derivatives make them highly suitable for use in Organic Light-Emitting Diodes (OLEDs). researchgate.netmdpi.com They are frequently used in the emissive layer of OLED devices.

Specifically, benzothiazole-based compounds have been successfully applied as emitters in OLEDs that utilize the mechanism of Thermally Activated Delayed Fluorescence (TADF). nih.gov In one study, sterically tuned benzothiazole-based boron difluoride complexes were used as emitters, leading to OLEDs with high external quantum efficiencies of up to 15%. acs.org The design of these materials, often featuring a donor-acceptor architecture, allows for the fine-tuning of emission colors and enhancement of photophysical properties. researchgate.netresearchgate.net For example, incorporating a benzothiazole acceptor with donor units like triphenylamine (B166846) or carbazole can produce fluorophores with tunable emissions suitable for advanced optoelectronic applications. researchgate.net

Table 3: Performance of a Benzothiazole-Based Emitter in OLEDs

Emitter TypeHost MaterialEmission PeakMax. External Quantum Efficiency (EQE)Max. Current EfficiencyMax. Power EfficiencyReference
TADF Emitter1,3-bis(N-carbazolyl)benzene477 nm15.9%42.6 cd/A24.1 lm/W nih.gov

Utilization as Research Tools in Biochemistry and Medicinal Chemistry

The this compound scaffold and its derivatives are valuable tools in biochemical and medicinal chemistry research. The benzothiazole core, a bicyclic system containing fused benzene (B151609) and thiazole (B1198619) rings, serves as a "privileged structure" due to its ability to bind to a wide array of biological targets with high affinity. Modifications at the 6-position, such as the inclusion of an N,N-dimethylamine group, significantly influence the molecule's electronic properties, lipophilicity, and potential for hydrogen bonding, thereby modulating its biological activity. Researchers utilize these compounds to investigate fundamental biological processes and as starting points for drug discovery programs.

Probing Enzyme Activity and Metabolic Pathways

Derivatives of the benzothiazole scaffold are widely employed as inhibitors to probe the function and structure of various enzymes, offering insights into metabolic pathways and disease mechanisms. The inherent properties of the benzothiazole ring allow it to interact with the active sites of numerous enzymes.

One significant area of investigation is in neurodegenerative diseases like Alzheimer's. Benzothiazole derivatives have been synthesized and evaluated as inhibitors of key enzymes implicated in the disease's progression. For instance, certain benzothiazole compounds have shown potent inhibitory activity against acetylcholinesterase (AChE), the enzyme that degrades the neurotransmitter acetylcholine, and monoamine oxidase B (MAO-B), an enzyme involved in dopamine (B1211576) metabolism and oxidative stress. nih.govrsc.org A study on novel benzothiazoles revealed a compound (4f) that potently inhibited both AChE and MAO-B with IC₅₀ values of 23.4 nM and 40.3 nM, respectively. nih.govrsc.org Such dual-target inhibitors are valuable research tools for dissecting the complex pathology of Alzheimer's disease. rsc.org Another research effort developed a multitarget-directed ligand based on a benzothiazole structure that not only inhibited AChE and BuChE (butyrylcholinesterase) but also acted as a histamine (B1213489) H3 receptor antagonist. nih.gov

In the context of infectious diseases, benzothiazole derivatives have been studied as inhibitors of bacterial enzymes essential for survival. One such target is dihydropteroate (B1496061) synthase (DHPS), an enzyme in the folate biosynthesis pathway. mdpi.com A series of benzothiazole-containing compounds demonstrated significant antibacterial activity by inhibiting DHPS, with the most active compound showing an IC₅₀ value of 7.85 μg/mL, comparable to the standard drug sulfadiazine. mdpi.com This line of research helps in understanding bacterial metabolic dependencies and designing new antibiotics.

Furthermore, in cancer research, benzothiazoles are investigated as inhibitors of enzymes crucial for tumor growth and survival, such as DNA topoisomerases and indoleamine 2,3-dioxygenase (IDO1). researchgate.netnih.gov For example, N-(4-bromobenzyl)-1,3-dimethyl-1H-indazol-6-amine, a related indazole derivative, was found to suppress IDO1 expression, an enzyme that helps cancer cells evade the immune system. nih.gov

Table 1: Inhibition of Various Enzymes by Benzothiazole Derivatives
Enzyme TargetDerivative ClassKey Findings (IC₅₀ Values)Research ContextReference
Acetylcholinesterase (AChE)Benzothiazole-Chalcone HybridsCompound 4f: 23.4 nMAlzheimer's Disease nih.govrsc.org
Monoamine Oxidase B (MAO-B)Benzothiazole-Chalcone HybridsCompound 4f: 40.3 nMAlzheimer's Disease nih.govrsc.org
Dihydropteroate Synthase (DHPS)N-Sulfonamide 2-pyridone BenzothiazolesCompound 16b: 7.85 µg/mLAntibacterial mdpi.com
DNA Topoisomerase IIαN-amino tosylated benzothiazolesCompound BM3: 39 nMAnticancer researchgate.net
Indoleamine 2,3-dioxygenase (IDO1)1,3-dimethyl-6-amino indazole derivativesCompound 7 suppresses expressionAnticancer nih.gov

Investigation of Molecular Interactions with Biological Targets (e.g., DNA, Proteins)

The planar, aromatic structure of the benzothiazole nucleus makes it an ideal candidate for interacting with major biological macromolecules like proteins and nucleic acids. The specific nature of these interactions is a key focus of non-clinical research to understand the compound's mechanism of action.

DNA Interactions: Benzothiazole derivatives have been shown to bind to DNA through various modes, including groove binding and intercalation. These interactions can disrupt DNA replication and transcription, forming the basis of their antimicrobial and anticancer properties. For example, studies on certain 4H-1,3-benzothiazine dyes, structurally related to benzothiazoles, demonstrated that they act as DNA/RNA groove binders. mdpi.com

Research on a specific N-amino tosylated benzothiazole derivative, BM3, identified it as a potent human DNA topoisomerase IIα inhibitor. researchgate.net Mechanistic studies revealed that BM3 is not a DNA intercalator but rather a minor groove-binding agent. researchgate.net Its ability to bind to the minor groove of double-stranded DNA protects the DNA from enzymatic digestion by DNase I. researchgate.net The interaction is thought to occur initially with the enzyme, followed by binding to the DNA, ultimately inhibiting the enzyme's function. researchgate.net Similarly, novel amidino-substituted benzimidazoles and their benzothiazole bioisosteres have been evaluated for their DNA binding properties, with active compounds showing a preference for the minor groove of AT-rich DNA sequences. nih.gov

Protein Interactions: Beyond DNA, benzothiazoles interact with a wide range of proteins. As discussed previously, they can fit into the active sites of enzymes like cholinesterases, monoamine oxidases, and bacterial DHPS. nih.govrsc.orgmdpi.com Molecular docking studies are frequently used to model these interactions. For instance, docking simulations predicted that certain antibacterial benzothiazoles inhibit LD-carboxypeptidase, while antifungal activity was linked to the inhibition of 14-lanosterol demethylase. nih.govnih.gov In the context of Alzheimer's research, docking studies of benzothiazole-isothiourea derivatives showed key interactions with amino acid residues in the active site gorge of acetylcholinesterase. nih.gov These computational models, combined with experimental data, provide a detailed picture of how these molecules recognize and bind to their protein targets, guiding the design of more potent and selective derivatives.

Exploration of Antimicrobial and Antifungal Activity Mechanisms (Non-Clinical)

The benzothiazole scaffold is a cornerstone in the development of new antimicrobial and antifungal agents, particularly in the face of rising drug resistance. nih.gov Research in this area focuses on synthesizing novel derivatives and elucidating their mechanisms of action against a wide range of pathogens.

The antimicrobial activity of benzothiazole derivatives has been demonstrated against both Gram-positive and Gram-negative bacteria. nih.gov The mechanism often involves the inhibition of essential bacterial enzymes. Molecular docking studies have suggested that the antibacterial action of certain benzothiazole-based thiazolidinones may stem from the inhibition of LD-carboxypeptidase, an enzyme involved in bacterial cell wall synthesis. nih.gov Other studies have pointed to the inhibition of MurB, another crucial enzyme in peptidoglycan biosynthesis, as a potential mechanism. nih.gov

In the realm of antifungal research, benzothiazole derivatives have shown significant efficacy. nih.govscitechjournals.com The proposed mechanism for some of these compounds is the inhibition of 14α-lanosterol demethylase, an essential enzyme in the fungal ergosterol (B1671047) biosynthesis pathway. nih.gov Ergosterol is a vital component of the fungal cell membrane, and its depletion leads to cell death. The evaluation of new heteroarylated benzothiazoles revealed good antifungal activity, with the most active compound showing a minimum inhibitory concentration (MIC) as low as 0.06 mg/mL. nih.gov

The structure-activity relationship (SAR) is a key aspect of this research. For example, modifying substituents on the benzothiazole ring can dramatically alter antimicrobial potency. One study found that replacing a 6-OCF₃ substituent with a 6-Cl group improved antibacterial activity against several bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov

Table 2: Antimicrobial Activity of Selected Benzothiazole Derivatives (Non-Clinical)
Derivative ClassTarget OrganismActivity (MIC Range)Proposed MechanismReference
Heteroarylated benzothiazolesCandida albicans (Fungus)0.06 - 0.47 mg/mLInhibition of 14α-lanosterol demethylase nih.gov
Benzothiazole-based thiazolidinonesPseudomonas aeruginosa (Gram-negative)0.10 mg/mLInhibition of LD-carboxypeptidase nih.gov
Heteroarylated benzothiazolesEscherichia coli (Gram-negative)0.23 - 0.94 mg/mLInhibition of MurB enzyme nih.gov
N-(4-substituted benzylidene)benzo[d]thiazol-2-aminesEscherichia coli, Penicillium marneffei3.125 - 6.25 µg/mLNot specified researchgate.net
Benzothiazole arylidine derivativesVarious Bacteria4 - 20 µmol/LNot specified mdpi.com

Research into Potential Anticancer Mechanisms and Lead Compound Development (Non-Clinical)

The development of novel anticancer agents is a primary focus of medicinal chemistry, and the benzothiazole scaffold has emerged as a promising platform for creating such compounds. mdpi.com Non-clinical research has uncovered multiple mechanisms through which these derivatives exert their cytotoxic effects on cancer cells.

A significant mechanism of action for some benzothiazole derivatives is the inhibition of DNA topoisomerase IIα. researchgate.net This enzyme is critical for managing DNA topology during replication and transcription; its inhibition leads to DNA damage and ultimately triggers apoptosis (programmed cell death). One of the most effective topoisomerase IIα inhibitors identified from this class of compounds was 3-amino-2-(2-bromobenzyl)-1,3-benzothiazol-3-ium 4-methylbenzensulfonate (BM3), which exhibited an IC₅₀ value of just 39 nM. researchgate.net

Inducing apoptosis through pathways independent of topoisomerase inhibition is another common mechanism. Studies on novel benzothiazole-based 1,3,4-thiadiazole (B1197879) derivatives showed that the most active compound induced apoptosis in HT-1376 bladder carcinoma cells. nih.gov This was confirmed by a significant increase in caspase 3/7 activity, key executioner enzymes in the apoptotic cascade. nih.gov Other research has indicated that benzimidazoles, which are structurally similar to benzothiazoles, can trigger apoptosis by disrupting the mitochondrial membrane potential, leading to the release of proapoptotic factors. nih.gov

Furthermore, benzothiazole derivatives can halt the cell cycle at various checkpoints, preventing cancer cell proliferation. The combination of a benzothiazole-thiadiazole derivative with cisplatin (B142131) led to a higher accumulation of cells in the G2 phase of the cell cycle. nih.gov Other related compounds have been shown to cause cell cycle arrest at the G2/M or S phases. nih.gov

The development of lead compounds involves synthesizing and testing numerous analogues to establish a clear structure-activity relationship (SAR). For instance, research has shown that the presence of an electron-withdrawing substituent (like chlorine or bromine) on the benzothiazole ring can enhance cytotoxic activity, while electron-donating groups (like -CH₃ or -OCH₃) may decrease it. mdpi.com This systematic approach allows chemists to fine-tune the molecular structure to maximize anticancer potency and selectivity, paving the way for future therapeutic development. nih.gov

Table 3: Anticancer Activity of Selected Benzothiazole Derivatives (Non-Clinical)
Derivative ClassCancer Cell LineActivity (IC₅₀)Observed MechanismReference
N-amino tosylated benzothiazoles (BM3)(Not specified, enzyme assay)39 nM (enzyme inhibition)DNA Topoisomerase IIα inhibition, minor groove binding researchgate.net
Benzothiazole-1,3,4-thiadiazole hybrid (4g)HT-1376 (Bladder)26.51 µMApoptosis induction, G2 cell cycle arrest, increased caspase 3/7 activity nih.gov
N-alkylated-2-phenyl-1H-benzimidazoles (2g)MDA-MB-231 (Breast)(Not specified, "best activity")Apoptosis via mitochondrial disruption, cell cycle arrest nih.gov
1,3-dimethyl-6-amino indazole derivative (7)FaDu (Hypopharyngeal)(Concentration-dependent)IDO1 enzyme suppression, apoptosis induction nih.gov
Benzimidazole-triazole hybrid (6g)HepG-2, MCF-7, HCT-116, HeLa"Very strong cytotoxic activity"Multi-target (Topo II, EGFR, VEGFR-2) inhibition nih.gov

Q & A

Q. What are the standard synthetic routes for N,N-Dimethyl-1,3-benzothiazol-6-amine, and how can reaction conditions be optimized?

this compound can be synthesized via nucleophilic substitution or condensation reactions. A common method involves reacting 6-methoxy-1,3-benzothiazol-2-amine with methylating agents (e.g., methyl iodide) under basic conditions. Optimization includes controlling temperature (reflux in ethanol or chloroform) and stoichiometry to minimize by-products like over-alkylated derivatives. Post-reaction purification via crystallization (e.g., using 80% ethanol) improves yield .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • NMR : 1H^1H and 13C^{13}C NMR confirm substitution patterns (e.g., dimethylamine protons at δ ~2.6–3.0 ppm) .
  • IR : Bands at ~1668 cm1^{-1} (C=O) and ~3178 cm1^{-1} (N–H) validate functional groups .
  • X-ray diffraction : Resolves crystal packing and hydrogen-bonding networks (e.g., triclinic P1P\overline{1} space group with N–H⋯N interactions) .

Q. How can impurities or by-products be identified during synthesis?

Thin-layer chromatography (TLC) with solvents like ethyl acetate/hexane (1:1) monitors reaction progress. High-performance liquid chromatography (HPLC) or mass spectrometry (MS) identifies side products (e.g., unreacted starting materials or di-methylated derivatives) .

Advanced Research Questions

Q. What challenges arise in resolving the crystal structure of this compound derivatives?

Disordered solvent molecules or twinned crystals complicate refinement. Strategies include using SHELX software for high-resolution

  • Apply restraints to anisotropic displacement parameters.
  • Analyze intermolecular interactions (e.g., S⋯S contacts <3.6 Å) and hydrogen-bonded dimers to refine packing models .

Q. How do computational methods (e.g., DFT) enhance understanding of electronic properties?

Density functional theory (DFT) predicts molecular orbitals, charge distribution, and reactivity. For example:

  • Basis sets like B3LYP/6-311+G(d,p) calculate HOMO-LUMO gaps to explain electron-transfer behavior.
  • Non-covalent interaction (NCI) plots visualize steric effects from the dimethylamino group .

Q. What strategies address discrepancies in biological activity data for benzothiazole derivatives?

  • Structure-activity relationship (SAR) : Compare substituent effects (e.g., methoxy vs. dimethylamino groups) on receptor binding using docking studies (e.g., dopamine D2 receptor models) .
  • Bioassay validation : Replicate assays under controlled pH and temperature to minimize false positives in antimicrobial or enzyme inhibition studies .

Q. How can synthetic protocols be adapted for isotopic labeling (e.g., 15N^{15}N15N) in pharmacokinetic studies?

Replace standard reagents with isotopic analogs (e.g., 15N^{15}N-thiourea) during benzothiazole ring formation. Purify via column chromatography to isolate labeled compounds for tracer studies .

Methodological Tables

Technique Application Reference
X-ray diffractionResolves H-bonding and π-stacking in crystal lattices
1H^1H NMRConfirms dimethyl substitution and aromatic proton environments
DFT calculationsPredicts electronic transitions and reactive sites for functionalization
Docking simulationsEvaluates binding affinity to biological targets (e.g., enzymes, receptors)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.